molecular formula C7H5I3O B1609085 2,3,5-Triiodobenzyl alcohol CAS No. 31075-53-3

2,3,5-Triiodobenzyl alcohol

Cat. No.: B1609085
CAS No.: 31075-53-3
M. Wt: 485.83 g/mol
InChI Key: KFZNKUWVRXKLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Triiodobenzyl alcohol (CAS 31075-53-3) is a halogenated aromatic compound characterized by three iodine atoms at the 2, 3, and 5 positions of the benzyl ring and a hydroxyl group at the benzylic position. Its high iodine content (approximately 72.5% by mass) and unique structure make it a critical intermediate in pharmaceuticals, radiopharmaceuticals, and material science. It is widely used as a radiopaque agent in medical imaging, a building block in organic synthesis, and a reagent in analytical chemistry .

Preparation Methods

Reduction of 2,3,5-Triiodobenzoic Acid Using Borane-THF Complex

Method Overview:

One of the most reliable and widely reported methods for preparing 2,3,5-triiodobenzyl alcohol is the reduction of 2,3,5-triiodobenzoic acid using borane-tetrahydrofuran (BH3-THF) complex under inert atmosphere conditions.

Detailed Procedure:

  • In an inert nitrogen atmosphere, a solution of BH3-THF (1.0 M) is added dropwise to a tetrahydrofuran (THF) solution containing 2,3,5-triiodobenzoic acid.
  • The molar ratio of BH3-THF to 2,3,5-triiodobenzoic acid typically ranges from 1:1 to 5:1 to ensure complete reduction.
  • The reaction mixture is stirred at ambient temperature (20–30 °C) for 12 to 24 hours. During this period, the solution gradually turns milky white, indicating reaction progress.
  • After completion, absolute ethanol is added dropwise to quench residual borane.
  • Deionized water is then added slowly to hydrolyze the intermediate complexes.
  • The mixture is subjected to rotary evaporation to remove solvents, followed by filtration through a sand core funnel to remove inorganic salts.
  • The filtrate contains pure this compound.

Reaction Scheme:

$$
\text{2,3,5-Triiodobenzoic acid} \xrightarrow[\text{N}2]{\text{BH}3\text{-THF}, \text{THF}, 20-30^\circ C} \text{this compound}
$$

Key Parameters and Yields:

Parameter Value/Range
BH3-THF molar ratio 1:1 to 5:1
Reaction temperature 20–30 °C
Reaction time 12–24 hours
Solvent THF
Atmosphere Nitrogen (inert)
Product isolation Filtration, rotary evaporation
Purity High (post-filtration)

This method is noted for its high selectivity and yield, providing a clean conversion from the acid to the benzyl alcohol without over-reduction or side reactions.

Oxidation-Reduction Strategy for Related Benzyl Alcohols

Selective oxidation and reduction methods are often employed in benzyl alcohol chemistry:

  • Oxidation of benzyl alcohols to benzaldehydes can be achieved using pyridinium chlorochromate (PCC) or environmentally friendlier catalysts such as molybdate activated by hydrogen peroxide.
  • The reverse reduction from benzaldehyde to benzyl alcohol can be done by classical hydride donors or catalytic hydrogenation.

For this compound, the reduction of the corresponding acid with borane is preferred due to the sensitivity of the iodine substituents and the need to avoid harsh oxidizing or reducing conditions that may cause deiodination.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Advantages Disadvantages Reference
Borane-THF Reduction 2,3,5-Triiodobenzoic acid BH3-THF, THF, N2 atmosphere, 20–30 °C, 12-24 h High selectivity, mild conditions Requires inert atmosphere, long reaction time
One-Pot Carbonylation & Reduction Aryl bromide derivatives Pd catalyst, CO, formate, H2, 60–120 °C, 30–70 bar One-pot, catalytic, scalable High pressure, specialized equipment
Catalytic Oxidation-Reduction Cycles Benzyl alcohol derivatives PCC or molybdate catalysts, H2O2 Environmentally friendly options Potential deiodination risk

Research Findings and Notes

  • The borane reduction method is the most documented and reliable for this compound, yielding high purity product suitable for further transformations such as oxidation to 2,3,5-triiodobenzaldehyde.
  • The molar ratios and reaction times are critical for optimizing yield and minimizing side reactions; excessive borane can lead to over-reduction or side products.
  • The one-pot palladium-catalyzed method is more general and might require adaptation for iodinated substrates due to the reactivity of iodine under catalytic conditions.
  • Environmental and safety considerations favor the use of borane-THF under controlled conditions over chromium-based oxidants or high-pressure catalytic systems.

Chemical Reactions Analysis

Oxidation to 2,3,5-Triiodobenzaldehyde

2,3,5-Triiodobenzyl alcohol undergoes oxidation to form 2,3,5-triiodobenzaldehyde, a precursor for radiopaque polyvinyl alcohol (PVA) microspheres. The reaction employs pyridinium chlorochromate (PCC) in anhydrous dichloromethane under shaded conditions .

Reaction Conditions and Yields

Molar Ratio (PCC : Alcohol)Reaction TimeTemperatureYield
2.6:13 hours25°C92%
1:13 hours25°C74%
4:13 hours25°C82%

Mechanism :

  • PCC oxidizes the alcohol’s hydroxyl group to a carbonyl via a chromate ester intermediate, with diatomite acting as a solid support to facilitate filtration .

  • The optimal molar ratio (2.6:1) balances reagent efficiency and cost, minimizing side reactions .

Reduction to this compound

The alcohol is synthesized via borane-THF (BH₃-THF) reduction of 2,3,5-triiodobenzoic acid. This reaction proceeds under nitrogen protection, followed by ethanol quenching and hydrolysis .

Reaction Steps:

  • Reduction : BH₃-THF reacts with the carboxylic acid to form the alcohol.

  • Quenching : Residual BH₃-THF is neutralized with ethanol and water.

  • Purification : Inorganic salts are removed via filtration.

Key Parameters :

  • Molar ratio of BH₃-THF to acid: 2:1 (optimal for high purity) .

  • Reaction time: 20 hours at 25°C .

Conjugation Reactions for Radiopaque Microspheres

This compound is conjugated to PVA hydrogel beads using 1,1′-carbonyldiimidazole (CDI) to create radiopaque embolic agents (iBead I) .

Conjugation Protocol:

  • Activation : PVA beads are treated with CDI in DMSO to form imidazole carbamate intermediates.

  • Coupling : The activated beads react with this compound at 50°C for 24 hours.

Performance Data :

ParameteriBead I (Triiodobenzyl Alcohol)iBead II (Triiodobenzoic Acid via Spacer)
Radiopacity (MicroCT, HU)619.96 ± 605.088,050 ± 1,200
Iodine Content (Dry Weight)~25%~45.6%

Insight : Direct conjugation yields lower radiopacity compared to spacer-mediated methods due to steric hindrance .

Scientific Research Applications

Synthesis of 2,3,5-Triiodobenzyl Alcohol

The synthesis of TIBA typically involves the reduction of 2,3,5-triiodobenzoic acid using borane in tetrahydrofuran (THF), followed by hydrolysis. This method yields TIBA with high purity and efficiency, which is crucial for its subsequent applications in drug delivery systems and imaging agents.

Synthesis Process Overview

  • Starting Material : 2,3,5-Triiodobenzoic acid
  • Reagent : Borane (BH₃) in THF
  • Process :
    • React 2,3,5-triiodobenzoic acid with BH₃ in THF.
    • Quench the reaction with ethanol followed by hydrolysis with deionized water.
    • Purify to obtain TIBA.

2.1. Radiopaque Microspheres

TIBA is utilized in the preparation of radiopaque microspheres for medical imaging and targeted drug delivery. These microspheres are particularly relevant in transarterial chemoembolization (TACE) for treating hepatocellular carcinoma (HCC).

  • Case Study : A study demonstrated that microspheres conjugated with TIBA showed improved imaging capabilities and drug retention compared to conventional methods .
Study Findings
Lammer et al., 2010DEB-TACE with TIBA microspheres reduced specific toxicity associated with doxorubicin.
Golfieri et al., 2014Post-embolization pain was less frequent in patients treated with TIBA-loaded microspheres.

2.2. Drug Delivery Systems

TIBA serves as a key component in drug-eluting beads that enhance the delivery of chemotherapeutic agents while minimizing systemic toxicity.

  • Research Insight : The incorporation of TIBA into polyvinyl alcohol (PVA) beads allows for controlled release and targeted therapy, improving therapeutic outcomes while reducing side effects .

Material Science Applications

TIBA's unique chemical properties make it suitable for various applications in material science:

3.1. Development of New Materials

TIBA can be used to modify polymers and create materials with specific dielectric properties. This application is significant for developing advanced materials for electronic devices.

  • Research Example : Studies have shown that incorporating TIBA into polymer matrices can enhance their mechanical and electrical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2,3,5-Triiodobenzyl alcohol in biological systems involves its interaction with molecular targets through its iodine atoms. The high atomic number of iodine enhances the compound’s radiopacity, making it useful in imaging applications. Additionally, the hydroxymethyl group allows for further functionalization, enabling the compound to be incorporated into larger molecular structures for targeted delivery and imaging .

Comparison with Similar Compounds

Structural and Functional Group Differences

2,3,5-Triiodobenzoic Acid (CAS 88-82-4)

  • Structure : Replaces the hydroxyl group of 2,3,5-triiodobenzyl alcohol with a carboxylic acid (-COOH).
  • Key Applications : Conjugated to polyvinyl alcohol (PVA) microspheres via a trimethylenediamine spacer for enhanced radiopacity in image-guided drug delivery systems .
  • Performance :
    • Achieved ~13× higher attenuation (619.96 ± 605.08 HU vs. 7904 ± 804 HU) in microCT compared to this compound-conjugated beads due to reduced steric hindrance and higher iodine loading .
    • Demonstrated superior compatibility with carbodiimide-based conjugation chemistry, enabling efficient drug loading (e.g., doxorubicin) while maintaining imaging capabilities .

Mono- and Di-Iodinated Benzyl Alcohols

  • Examples : 2-Iodobenzyl alcohol (CAS 5159-41-1), 3-Iodobenzyl alcohol (CAS 57455-06-8) .
  • Key Differences: Lower iodine content (1–2 iodine atoms vs. 3), resulting in reduced radiopacity. Limited utility in radiopharmaceuticals but used in smaller-scale organic synthesis due to lower steric bulk .

Fluorinated Iodobenzyl Alcohols

  • Example : 2,4-Difluoro-5-iodobenzyl alcohol (CAS 1097626-21-5).
  • Key Differences: Fluorine atoms introduce electronegativity, altering chemical reactivity and solubility.

Radiopacity and Imaging Performance

Compound Conjugation Method CT Attenuation (HU) Application Reference
This compound Direct conjugation to PVA 619.96 ± 605.08 (microCT) Bland embolic beads
2,3,5-Triiodobenzoic acid Trimethylenediamine spacer 7904 ± 804 (microCT) Drug-eluting iBeads
Doxorubicin-loaded iBeads Spacer + acid conjugation 11,873.96 ± 706.12 (microCT) Image-guided chemotherapy

Key Findings :

  • The trimethylenediamine spacer in 2,3,5-triiodobenzoic acid conjugates minimizes steric hindrance, enabling higher iodine content (45.6% by mass in dried beads) and superior imaging performance .
  • This compound is less effective in clinical CT (26–74 HU at 3.1–12.5% bead volume) compared to its benzoic acid counterpart .

Ether Derivatives and Solubility Modifications

Several ether derivatives of this compound have been synthesized (e.g., n-butyl ether, 1-methylpropyl ether) to modify solubility and stability .

Biological Activity

2,3,5-Triiodobenzyl alcohol (TIBA) is a compound that has garnered attention in the fields of medicinal chemistry and radiology due to its unique properties and biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

TIBA is an iodinated organic compound primarily utilized as a contrast agent in medical imaging. Its structure allows it to absorb X-rays effectively, making it valuable in enhancing the visibility of internal structures during imaging procedures. However, beyond its application in imaging, TIBA exhibits notable biological activities that warrant further investigation.

Antitumor Activity

Recent studies have highlighted the antitumor effects of TIBA through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : TIBA induces cell death in tumor cells by increasing ROS levels. In a study involving non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines, TIBA treatment resulted in a significant decrease in cell viability and increased DNA fragmentation compared to normal renal epithelial cells (VERO) . The study demonstrated that the cytotoxicity was dose-dependent, with tumor cells exhibiting higher sensitivity to TIBA than normal cells.
  • Apoptosis Induction : The generation of ROS was linked to apoptosis in tumor cells. The use of antioxidants like N-acetyl-cysteine (NAC) significantly reduced TIBA-induced cell death, indicating that oxidative stress plays a crucial role in its mechanism of action .

Use in Transarterial Chemoembolization (TACE)

TIBA has been incorporated into drug-eluting beads used for transarterial chemoembolization (TACE) procedures. In a preclinical study, TIBA-conjugated microspheres demonstrated improved safety profiles compared to conventional methods . The incorporation of TIBA into these microspheres enhances their radiopacity while potentially reducing systemic toxicity associated with chemotherapy agents.

Case Studies and Research Findings

StudyFindings
Mol Biol Rep (2021)Demonstrated dose-dependent cytotoxicity of TIBA in H460 and K562 cell lines; ROS generation linked to apoptosis .
Negussie et al. (2021)Highlighted the synthesis of radiopaque beads with TIBA for enhanced imaging during TACE .
MDPI Study (2023)Investigated the antibacterial effects of iodinated contrast media; suggested potential for TIBA as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are used to conjugate 2,3,5-Triiodobenzyl alcohol to PVA-based microspheres (e.g., DC Bead®)?

  • Methodological Answer : Conjugation typically involves activating hydroxyl groups on polyvinyl alcohol (PVA) beads using 1,1’-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 50°C. The activated beads are then reacted with this compound under catalytic triethylamine. Successful conjugation is confirmed via elemental analysis for iodine content and ninhydrin testing to monitor spacer completeness .

Q. How is the radiopacity of this compound-conjugated beads quantified in preclinical studies?

  • Methodological Answer : Radiopacity is assessed using clinical CT and microCT. For example, clinical CT measures attenuation in Hounsfield Units (HU) across varying packed bead volumes (e.g., 26±15 HU at 3.1% bead volume, increasing to 74±25 HU at 12.5%). MicroCT provides higher resolution, with individual beads showing mean attenuations of ~620 HU for triiodobenzyl alcohol-conjugated beads .

Q. What analytical techniques validate the conjugation efficiency of this compound to polymeric matrices?

  • Methodological Answer : Elemental analysis for iodine content (e.g., achieving ~45.6% iodine in dried beads) and ninhydrin tests are primary methods. These ensure covalent bonding and quantify spacer-mediated conjugation efficiency .

Q. How does the choice of activation reagent (e.g., CDI vs. DIC) impact conjugation outcomes?

  • Methodological Answer : CDI is preferred for mild activation of PVA hydroxyl groups, minimizing bead degradation. In contrast, diisopropylcarbodiimide (DIC) may introduce steric hindrance, reducing conjugation efficiency. CDI activation at 50°C in DMSO optimizes reaction kinetics .

Advanced Research Questions

Q. Why do 2,3,5-Triiodobenzoic acid-conjugated beads exhibit significantly higher radiopacity than benzyl alcohol derivatives?

  • Methodological Answer : The triiodobenzoic acid is conjugated via a trimethylenediamine spacer, which reduces steric hindrance between the bulky iodinated compound and the activated bead surface. This spacer allows higher iodine density, resulting in ~13× greater attenuation (e.g., 7,904 HU vs. 620 HU for benzyl alcohol) under microCT .

Q. How can researchers resolve discrepancies in attenuation values between studies using similar conjugation protocols?

  • Methodological Answer : Variability arises from differences in spacer length, bead packing density, and imaging parameters. Standardizing bead volume (e.g., 12.5% packed volume for clinical CT) and using controlled microCT settings (e.g., n=10 beads per sample) improves reproducibility. Cross-validation with iodine elemental analysis is critical .

Q. What experimental design considerations optimize drug loading in this compound-conjugated embolic beads?

  • Methodological Answer : Drug loading (e.g., doxorubicin) into iBeads requires balancing ionic interactions with the sulfonate groups of PVA. Pre-loading optimization via pH adjustment and incubation time ensures sustained release without compromising radiopacity. Post-loading, microCT attenuation increases (e.g., 11,874 HU for Dox-loaded beads vs. 7,904 HU for bland beads) .

Q. How do spacer molecules influence the pharmacokinetics and biocompatibility of iodinated embolic beads?

  • Methodological Answer : Spacers like trimethylenediamine enhance biocompatibility by reducing direct exposure of iodinated compounds to tissues. However, spacer length must balance radiopacity and degradation rates. In vivo studies tracking iodine release via longitudinal CT imaging are recommended to assess long-term stability .

Properties

IUPAC Name

(2,3,5-triiodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNKUWVRXKLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393026
Record name 2,3,5-Triiodobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31075-53-3
Record name 2,3,5-Triiodobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Triiodobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,5-Triiodobenzyl alcohol
2,3,5-Triiodobenzyl alcohol
2,3,5-Triiodobenzyl alcohol
2,3,5-Triiodobenzyl alcohol
2,3,5-Triiodobenzyl alcohol
2,3,5-Triiodobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.